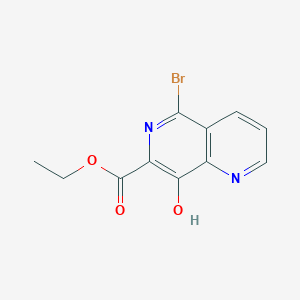
Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the naphthyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Naphthyridines
Naphthyridines are nitrogen-containing heterocyclic compounds known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific structure of this compound contributes to its unique pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7) and induced apoptosis through the intrinsic pathway by modulating Bcl-2 family proteins and caspase activation .
Antiviral Activity
Similar to other naphthyridine derivatives, this compound has shown potential as an antiviral agent. It has been reported to inhibit the replication of human cytomegalovirus (HCMV) by acting as an inhibitor of the viral endonuclease pUL89. This inhibition disrupts viral DNA synthesis, making it a candidate for further development in antiviral therapy .
Antimicrobial Activity
This compound also displays antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, such as viral replication and cancer cell survival.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : this compound can induce cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Study 1: Anticancer Effects
In a controlled study involving MCF-7 breast cancer cells treated with varying concentrations of this compound, a dose-dependent decrease in cell viability was observed. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .
Case Study 2: Antiviral Efficacy
A study evaluating the antiviral efficacy against HCMV showed that treatment with this compound resulted in a significant reduction in viral load in infected human fibroblast cells. The compound demonstrated an IC50 value of 10 µM against HCMV replication .
Research Findings Summary
| Activity | IC50 Value | Cell Type / Pathogen | Mechanism |
|---|---|---|---|
| Anticancer | ~15 µM | MCF-7 Breast Cancer Cells | Induces apoptosis |
| Antiviral | ~10 µM | Human Cytomegalovirus | Inhibits viral endonuclease pUL89 |
| Antimicrobial | Varies | Various Bacterial Strains | Disrupts cell wall synthesis |
Properties
IUPAC Name |
ethyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)8-9(15)7-6(10(12)14-8)4-3-5-13-7/h3-5,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMJXZFJGLFUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














